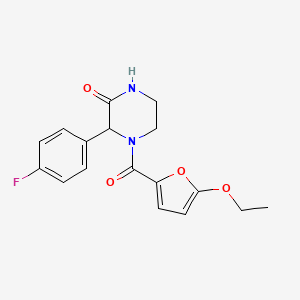![molecular formula C25H32N2O3 B4260220 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B4260220.png)
3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide
Vue d'ensemble
Description
3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide, also known as ABPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABPMP belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, the compound has some limitations, such as its relatively low potency and selectivity for certain targets.
Orientations Futures
There are several future directions for the study of 3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a promising compound that has shown potential for therapeutic applications in various diseases. Its mechanism of action and physiological effects are still being investigated, and future studies may reveal new insights into its therapeutic potential.
Applications De Recherche Scientifique
3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In the field of neuroscience, this compound has been studied for its potential neuroprotective effects in various neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-18-14-23(30-3)10-11-24(18)26-25(29)12-9-20-7-5-13-27(16-20)17-21-6-4-8-22(15-21)19(2)28/h4,6,8,10-11,14-15,20H,5,7,9,12-13,16-17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSZPGRCWKWMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1'-(4-methylphenyl)-1,4'-bipiperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4260146.png)
![2-benzyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]morpholine](/img/structure/B4260154.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B4260156.png)

![2-[4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinyl]pyrazine](/img/structure/B4260168.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4260178.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(7-methoxy-1,3-benzodioxol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4260183.png)
![3-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4260194.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-propylpiperazine](/img/structure/B4260207.png)
![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4260215.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4260217.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4260229.png)
![3-chloro-N-isopropyl-N-(2-methoxyethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4260234.png)
